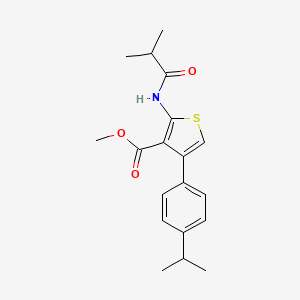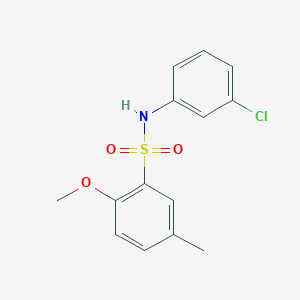
N-(4-thiomorpholinylcarbonothioyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-thiomorpholinylcarbonothioyl)nicotinamide, commonly known as TMCN, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMCN is a derivative of nicotinamide, which is a naturally occurring compound that plays a crucial role in cellular metabolism. TMCN has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of TMCN is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. TMCN has been shown to inhibit the activity of certain enzymes and receptors that are involved in cell growth and proliferation. TMCN may also induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
TMCN has been shown to exhibit a range of biochemical and physiological effects. TMCN has been shown to inhibit the activity of certain enzymes and receptors that are involved in cell growth and proliferation. TMCN has also been shown to induce the production of reactive oxygen species, which can lead to the death of cancer cells. TMCN has been shown to exhibit anti-inflammatory properties, which may be useful in the treatment of diseases such as arthritis.
实验室实验的优点和局限性
One of the major advantages of TMCN is its ability to exhibit anti-cancer properties. TMCN has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research. However, one of the limitations of TMCN is its potential toxicity. TMCN has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for research on TMCN. One direction is to further investigate the mechanism of action of TMCN. Understanding the molecular pathways involved in the anti-cancer properties of TMCN could lead to the development of more effective cancer treatments. Another direction for future research is to investigate the potential applications of TMCN in the treatment of other diseases such as diabetes and Alzheimer's disease. Finally, future research could focus on the development of new derivatives of TMCN that exhibit improved efficacy and reduced toxicity.
合成方法
The synthesis of TMCN involves the reaction of nicotinamide with thiomorpholine-4-carbonothioic acid. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dimethylformamide. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学研究应用
TMCN has been studied for its potential applications in a range of scientific research fields. One of the most promising applications of TMCN is in the field of cancer research. TMCN has been shown to exhibit anti-cancer properties, including the ability to inhibit the growth of cancer cells and induce apoptosis. TMCN has also been studied for its potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease.
属性
IUPAC Name |
N-(thiomorpholine-4-carbothioyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c15-10(9-2-1-3-12-8-9)13-11(16)14-4-6-17-7-5-14/h1-3,8H,4-7H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHODRUTSPJKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)
![4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)

![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)

![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)

![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)


![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)
![4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5700632.png)